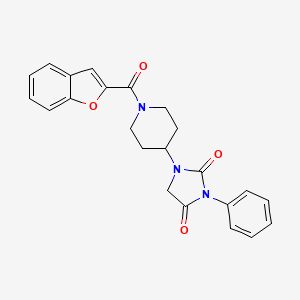
4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this method, alkyl boronic esters (1°, 2°, and 3°) are subjected to a radical-based protodeboronation process. This innovative approach allows for the functionalization of boronic esters, leading to the formation of our target compound .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations. For instance, it may undergo hydromethylation due to the presence of the oxo group. The resulting product could have valuable applications . Additionally, it can be involved in Suzuki cross-couplings and other synthetic pathways .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics research for the study of protein interactions and functions. It serves as a building block for synthesizing peptides and proteins that are used in various assays to understand protein behavior and interactions .
Drug Design and Development
The structural features of this compound make it a valuable precursor in the design and synthesis of novel pharmaceutical agents . Its interactions with various biological targets can be studied to develop new medications with potential therapeutic applications .
Biological Activity Screening
Researchers use this compound to screen for biological activity , particularly in the development of new compounds with potential anticancer properties. It’s a key precursor in synthesizing derivatives that are tested against various cancer cell lines .
Molecular Docking Studies
The compound is also significant in molecular docking studies . It helps in understanding how drugs and their targets interact at the molecular level, which is crucial for the rational design of drugs with higher efficacy and lower side effects .
Anticancer Research
In the field of anticancer research , derivatives of this compound have been synthesized and tested for their ability to induce apoptosis in cancer cells, which is a promising approach for cancer treatment .
Biochemical Assays
Lastly, it is used in biochemical assays to study enzyme kinetics and inhibition. This can lead to the discovery of new enzyme inhibitors that can regulate biological pathways involved in diseases .
Wirkmechanismus
Target of Action
It is known that this compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Given its use in proteomics research , it can be inferred that it may influence protein-related pathways.
Result of Action
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-23-14-6-4-13(5-7-14)16(20)9-15(17(21)22)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISOGTUUGFWMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

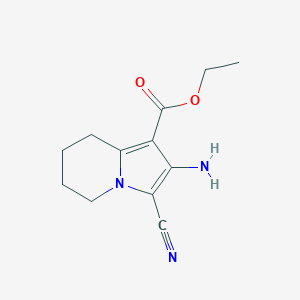
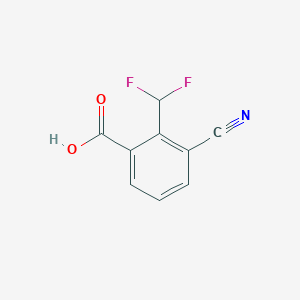
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921585.png)
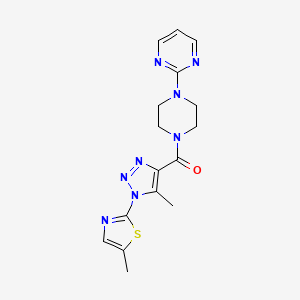
![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)
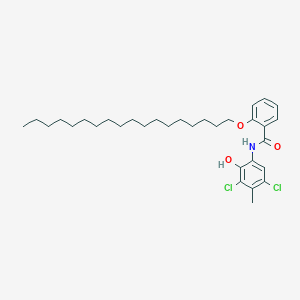
![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide](/img/structure/B2921598.png)
![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)
